4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid
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Overview
Description
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
Thiophene Derivatization: The thiophene ring is functionalized to introduce the carboxylic acid group at the 3-position and the methyl group at the 5-position. This can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation and subsequent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of Fmoc protection and deprotection, as well as the coupling of amino acids to form the desired peptide chains.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Deprotected amino acids ready for further coupling reactions.
Scientific Research Applications
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Amino Acids: Compounds such as Fmoc-phenylalanine and Fmoc-tryptophan are similar in structure and function.
Boc-Amino Acids: Boc-protected amino acids use a different protecting group but serve a similar purpose in peptide synthesis.
Uniqueness
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid is unique due to its specific functional groups and the presence of the thiophene ring, which can impart distinct chemical properties and reactivity compared to other Fmoc-protected amino acids.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c1-12-19(18(11-27-12)20(23)24)22-21(25)26-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,11,17H,10H2,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWYADLELSXIKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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